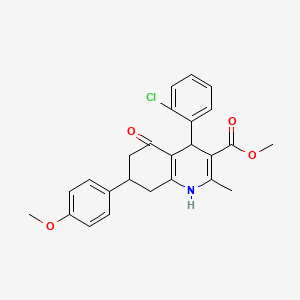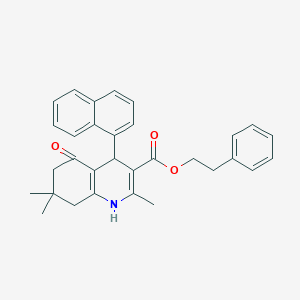
N'-(4-methyl-9-acridinyl)nicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-9-acridinyl)nicotinohydrazide, commonly known as MNA, is a synthetic compound that has been used in scientific research for many years. MNA has been found to have a wide range of potential applications, including as an anti-cancer agent, as well as in the treatment of other diseases.
Mecanismo De Acción
MNA is believed to work by inhibiting the activity of certain enzymes that are necessary for cancer cell growth and survival. MNA has also been found to induce DNA damage and inhibit the repair of damaged DNA, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
MNA has been found to have a number of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of the immune system. MNA has also been found to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MNA in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, MNA can be difficult to synthesize and is not readily available, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on MNA. One area of interest is the development of more efficient synthesis methods for MNA. Another area of interest is the study of MNA in combination with other anti-cancer agents, to determine if it has synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of MNA and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
MNA can be synthesized through a number of different methods, including the reaction of 4-methyl-9-acridinecarboxaldehyde with nicotinic acid hydrazide in the presence of a catalyst. Other methods include the reaction of 4-methyl-9-acridinecarboxaldehyde with nicotinic acid followed by the addition of hydrazine hydrate.
Aplicaciones Científicas De Investigación
MNA has been extensively studied for its potential as an anti-cancer agent. Studies have shown that MNA can inhibit the growth of cancer cells in vitro, and can also induce apoptosis, or programmed cell death, in cancer cells. MNA has also been found to have potential as a treatment for other diseases, including tuberculosis and leishmaniasis.
Propiedades
IUPAC Name |
N'-(4-methylacridin-9-yl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-13-6-4-9-16-18(13)22-17-10-3-2-8-15(17)19(16)23-24-20(25)14-7-5-11-21-12-14/h2-12H,1H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUANUNVDJGXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NNC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-methylacridin-9-yl)pyridine-3-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5112165.png)
![N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5112173.png)

![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5112185.png)
![4-{3-[4-(aminocarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5112199.png)
![ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5112202.png)
![ethyl 5-(2H-1,2,3-benzotriazol-2-ylacetyl)-1-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5112204.png)
![7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile](/img/structure/B5112215.png)
![N,4-dimethyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5112231.png)
![N-[3-(diethylamino)propyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5112239.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide](/img/structure/B5112247.png)


![1-allyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5112271.png)